molecular formula C11H13N5O B14573633 4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine CAS No. 61464-72-0

4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine

Cat. No.: B14573633
CAS No.: 61464-72-0
M. Wt: 231.25 g/mol
InChI Key: GAICHRCKAKDDCL-UHFFFAOYSA-N
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Description

4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with phenyl isocyanate, followed by cyclization with cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazines, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
  • 2-Amino-4-chloro-6-ethylamino-1,3,5-triazine
  • 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine

Comparison: Compared to these similar compounds, 4-ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine is unique due to its specific ethoxy and phenyl substituents, which confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

CAS No.

61464-72-0

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

4-ethoxy-6-imino-1-phenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H13N5O/c1-2-17-11-14-9(12)16(10(13)15-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15)

InChI Key

GAICHRCKAKDDCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=N)N(C(=N1)N)C2=CC=CC=C2

Origin of Product

United States

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